Home > Products > Screening Compounds P128072 > L-Buthionine-(S,R)-sulfoximine hydrochloride
L-Buthionine-(S,R)-sulfoximine hydrochloride -

L-Buthionine-(S,R)-sulfoximine hydrochloride

Catalog Number: EVT-10956180
CAS Number:
Molecular Formula: C8H19ClN2O3S
Molecular Weight: 258.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Buthionine-(S,R)-sulfoximine hydrochloride is a potent inhibitor of gamma-glutamylcysteine synthetase, an enzyme crucial for the synthesis of glutathione, a vital antioxidant in cellular processes. This compound has garnered attention in both pharmacological and biochemical research due to its ability to modulate intracellular glutathione levels, thereby influencing various physiological and pathological conditions.

Source

L-Buthionine-(S,R)-sulfoximine hydrochloride is synthesized from L-buthionine-(S,R)-sulfoximine, which is derived from the reaction of butyl sulfonamide with L-cysteine derivatives. It can be obtained through various chemical synthesis methods, including recrystallization and chromatography techniques that enhance purity and yield.

Classification

This compound belongs to the class of sulfoximines and is specifically classified as a gamma-glutamylcysteine synthetase inhibitor. It is often studied in the context of cancer research and oxidative stress modulation due to its effects on glutathione metabolism.

Synthesis Analysis

Methods

The synthesis of L-buthionine-(S,R)-sulfoximine hydrochloride typically involves several steps:

  1. Initial Reaction: The starting materials include butyl sulfonamide and L-cysteine derivatives. The reaction conditions are optimized to favor the formation of the desired sulfoximine structure.
  2. Recrystallization: To isolate pure L-buthionine-(S,R)-sulfoximine, recrystallization techniques are employed. This process enhances the purity by selectively crystallizing the target compound from a solution containing various isomers.
  3. Ion Exchange: Further purification may involve ion exchange chromatography, where the compound is passed through a resin that selectively binds impurities, allowing for elution of the desired product.

Technical Details

  • The recrystallization process often utilizes solvents such as ethanol and trifluoroacetic acid to facilitate the separation of isomers and enhance yield.
  • The final product can be converted into its hydrochloride salt form for stability and ease of handling.
Molecular Structure Analysis

Structure

L-Buthionine-(S,R)-sulfoximine hydrochloride has a molecular formula of C8H18N2O3SC_8H_{18}N_2O_3S and features a sulfoximine functional group characterized by a sulfur atom bonded to both an oxygen atom and a nitrogen atom.

Data

  • Molecular Weight: Approximately 206.31 g/mol
  • Structural Formula: The compound consists of a butyl side chain attached to a sulfoximine moiety, which plays a critical role in its biological activity.
Chemical Reactions Analysis

Reactions

L-buthionine-(S,R)-sulfoximine hydrochloride primarily acts as an inhibitor in biochemical pathways involving glutathione synthesis. Its mechanism involves:

  1. Inhibition of Gamma-Glutamylcysteine Synthetase: This enzyme catalyzes the first step in glutathione biosynthesis, making L-buthionine-(S,R)-sulfoximine hydrochloride a critical tool for studying oxidative stress responses.
  2. Induction of Reactive Oxygen Species: By depleting glutathione levels, this compound can lead to increased cellular reactive oxygen species, which may trigger apoptosis in cancer cells.

Technical Details

  • The inhibition kinetics typically follow competitive inhibition models, where the presence of L-buthionine-(S,R)-sulfoximine hydrochloride reduces enzyme activity in a dose-dependent manner.
Mechanism of Action

Process

The primary mechanism by which L-buthionine-(S,R)-sulfoximine hydrochloride exerts its effects involves:

  1. Glutathione Depletion: By inhibiting gamma-glutamylcysteine synthetase, it reduces intracellular levels of glutathione.
  2. Oxidative Stress Induction: The resultant decrease in antioxidant capacity leads to increased oxidative stress within cells, promoting cell death pathways particularly in malignant cells.

Data

Studies have shown that treatment with L-buthionine-(S,R)-sulfoximine hydrochloride can lead to significant reductions in cell viability in various cancer cell lines, highlighting its potential as an adjunct therapy in cancer treatment regimens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents, which facilitates its use in biological assays.

Chemical Properties

Applications

L-Buthionine-(S,R)-sulfoximine hydrochloride has several scientific applications:

  1. Cancer Research: Used extensively as a tool to study the role of glutathione in cancer cell survival and resistance mechanisms.
  2. Oxidative Stress Studies: Serves as an important reagent for inducing oxidative stress in experimental models.
  3. Pharmacological Investigations: Explored as a potential therapeutic agent to enhance the efficacy of chemotherapeutic drugs by modulating redox states within tumors.
Fundamental Research on Molecular Targets and Inhibition Mechanisms

γ-Glutamylcysteine Synthetase as Primary Enzymatic Target

L-Buthionine-(S,R)-sulfoximine hydrochloride exerts its biological activity through selective and irreversible inhibition of γ-glutamylcysteine synthetase (γ-glutamylcysteine synthetase), the rate-limiting enzyme in glutathione biosynthesis. This enzyme catalyzes the adenosine triphosphate-dependent ligation of glutamate and cysteine to form γ-glutamylcysteine, the immediate precursor of glutathione.

Irreversible Active-Site Binding Kinetics and Stereospecificity

The inhibition mechanism involves stereospecific interaction with γ-glutamylcysteine synthetase’s active site. The (S,R) stereoisomer of buthionine sulfoximine acts as a transition-state analog that undergoes phosphorylation by adenosine triphosphate at the sulfoximine nitrogen, forming a stable γ-glutamylcysteine synthetase-adenosine triphosphate-buthionine sulfoximine complex. This phosphorylation event enables covalent modification of the enzyme’s catalytic cysteine residue, resulting in permanent inactivation [7]. The stereochemical requirement is absolute: only the L-S,R isomer demonstrates potent inhibitory activity, while other stereoisomers exhibit markedly reduced binding affinity. Structural analyses confirm that the sulfoximine moiety mimics the tetrahedral intermediate formed during γ-glutamyl peptide bond formation in the natural catalytic cycle, explaining its transition-state analog properties [4] [7].

Structural Determinants of Isozyme-Specific Inhibition

Human γ-glutamylcysteine synthetase exists as a heterodimer comprising a catalytic heavy subunit and a regulatory light subunit. Structural studies reveal that buthionine sulfoximine binding occurs primarily within the glutamate-binding pocket of the heavy subunit, with specific interactions between the sulfoximine group and conserved arginine residues (Arg-127 and Arg-468) crucial for inhibitor recognition [7]. The inhibitor’s four-carbon butyl chain occupies a hydrophobic subpocket that confers specificity for γ-glutamylcysteine synthetase over related glutamine synthetase enzymes. This structural differentiation explains why buthionine sulfoximine inhibits γ-glutamylcysteine synthetase at nanomolar concentrations but requires millimolar levels to affect glutamine synthetase. Polymorphisms in the glutamate-binding domain across tissue-specific isozymes contribute to observed variations in inhibitory potency, with tumor cell lines showing differential sensitivity (Table 1) [1] [4].

Table 1: Differential Inhibitory Potency of L-Buthionine-(S,R)-sulfoximine Against γ-glutamylcysteine synthetase in Human Tumor Models

Tumor TypeCell Line/SpecimenIC₅₀ (μM)Reference
MelanomaMultiple specimens1.9 [4]
Breast carcinomaTumor specimens8.6 [4]
Ovarian carcinomaTumor specimens29.0 [4]
NeuroblastomaSK-N-BE-2C<10 [1]

Cellular Glutathione Depletion as Core Mechanism

Compensatory Metabolic Pathway Activation

Depletion of intracellular glutathione pools by L-Buthionine-(S,R)-sulfoximine triggers multifaceted compensatory responses. The most consistently documented adaptation involves upregulation of the cystine/glutamate antiporter (solute carrier family 7 member 11), increasing cystine import to boost cysteine availability for glutathione synthesis [6]. Simultaneously, inhibition of γ-glutamylcysteine synthetase causes accumulation of its substrate cysteine, leading to feedback inhibition of cysteine uptake systems. In murine models, glutathione depletion activates de novo ascorbate biosynthesis as an alternative antioxidant system, evidenced by increased urinary ascorbate excretion even under ascorbate-free dietary conditions [7]. Additional compensation occurs through thioredoxin system upregulation, with increased thioredoxin reductase activity partially mitigating oxidative stress induced by glutathione deficiency. Metabolic flux studies demonstrate redirection of glycolytic intermediates toward pentose phosphate pathway to generate nicotinamide adenine dinucleotide phosphate hydrogen, essential for maintaining functional glutathione and thioredoxin systems despite glutathione depletion [3].

Temporal Dynamics of Glutathione Repletion Post-Inhibition

The recovery kinetics of cellular glutathione pools following buthionine sulfoximine removal follows biphasic patterns that vary significantly across cell types. In cultured neuroblastoma cells, glutathione recovery initiates after a 6-hour lag period, with concentrations reaching 50% of baseline by 24 hours and near-complete restoration by 48 hours [1]. This lag phase corresponds to the time required for de novo synthesis of γ-glutamylcysteine synthetase enzyme, as existing molecules remain irreversibly inhibited. Hepatocytes demonstrate faster recovery (within 12 hours) due to their high basal expression of γ-glutamylcysteine synthetase. In vivo studies reveal tissue-specific variations: renal glutathione repletion occurs most rapidly (within 24 hours), while neural glutathione recovery extends beyond 72 hours due to lower constitutive γ-glutamylcysteine synthetase expression and reduced precursor amino acid transport across the blood-brain barrier. Circadian regulation further modulates recovery dynamics, with glutathione synthesis rates peaking during active feeding cycles in rodent models [6].

Allosteric Modulation of Glutathione-Dependent Enzymatic Cascades

Beyond glutathione depletion, L-Buthionine-(S,R)-sulfoximine exerts secondary effects through disruption of glutathione-mediated allosteric regulation:

Protein Kinase C Delta Modulation: Glutathione depletion induces reactive oxygen species accumulation, which activates protein kinase C delta through oxidation of its regulatory domain. In MYCN-amplified neuroblastoma cells, this pathway triggers caspase-independent apoptosis through phosphorylation of nuclear lamin proteins. Antioxidant pretreatment or rottlerin-mediated protein kinase C delta inhibition completely abrogates this effect, confirming the glutathione-protein kinase C delta signaling axis [1].

Thioredoxin System Interdependence: Depleted glutathione pools increase dependence on the thioredoxin system for maintenance of cellular reduction potential. This creates compensatory upregulation of thioredoxin reductase activity, particularly in tumor cells with inherent glutathione synthesis deficiencies. Consequently, combined inhibition of γ-glutamylcysteine synthetase and thioredoxin reductase demonstrates synergistic cytotoxicity through complete disruption of cellular redox homeostasis [3].

Glutathione S-Transferase Dysregulation: Glutathione depletion reduces glutathione S-transferase activity by 60% in melanoma cells through substrate limitation rather than direct enzyme inhibition. This impairment diminishes detoxification capacity for electrophilic compounds, including chemotherapeutic alkylating agents. Interestingly, glutathione S-transferase pi expression decreases at both protein and messenger ribonucleic acid levels following prolonged glutathione depletion, suggesting glutathione-mediated transcriptional regulation [4] [7].

Altered Glutathionylation Dynamics: Physiological glutathione levels maintain protein thiol homeostasis through reversible protein S-glutathionylation. Depletion disrupts this redox buffer system, causing irreversible oxidation of critical cysteine residues in proteins such as nuclear factor erythroid 2-related factor 2, hypoxia-inducible factor 1 alpha, and activating protein 1. This leads to sustained activation or inhibition of these transcription factors depending on their specific redox requirements [3].

Table 2: Compensatory Mechanisms Activated During Glutathione Depletion

Compensatory PathwayKey ElementsFunctional Consequence
Cystine transport upregulationSolute carrier family 7 member 11 expressionIncreased cysteine availability
Ascorbate synthesisGulonolactone oxidase inductionAlternative antioxidant system
Thioredoxin system activationThioredoxin reductase overexpressionBackup reduction potential maintenance
Metabolic reprogrammingPentose phosphate pathway flux increaseNicotinamide adenine dinucleotide phosphate hydrogen generation
Glutathione S-transferase downregulationReduced glutathione S-transferase pi transcriptionImpaired xenobiotic detoxification

Properties

Product Name

L-Buthionine-(S,R)-sulfoximine hydrochloride

IUPAC Name

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride

Molecular Formula

C8H19ClN2O3S

Molecular Weight

258.77 g/mol

InChI

InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H/t7-,14?;/m0./s1

InChI Key

FMWPIVFRJOQKNQ-QNURJZHJSA-N

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N.Cl

Isomeric SMILES

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.